Product packaging for L-Valine, N-[(2-propen-1-yloxy)carbonyl]-(Cat. No.:CAS No. 115491-96-8)

L-Valine, N-[(2-propen-1-yloxy)carbonyl]-

Cat. No.: B3085378
CAS No.: 115491-96-8
M. Wt: 201.22 g/mol
InChI Key: MQKQMLUPZZNVCK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valine, N-[(2-propen-1-yloxy)carbonyl]- is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Valine, N-[(2-propen-1-yloxy)carbonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Valine, N-[(2-propen-1-yloxy)carbonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO4 B3085378 L-Valine, N-[(2-propen-1-yloxy)carbonyl]- CAS No. 115491-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-4-5-14-9(13)10-7(6(2)3)8(11)12/h4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKQMLUPZZNVCK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Palladium Catalyzed Deprotection:the Most Common Method for Alloc Removal Involves a Palladium 0 Catalyst, Such As Pd Pph₃ ₄, and a Nucleophilic Scavenger Like Phenylsilane Phsih₃ .nih.govnih.govthe Mechanism is a Tsuji Trost Type Reaction. Computational Studies Can Model This Entire Catalytic Cycle:

Oxidative Addition: The Pd(0) complex coordinates to the C=C bond of the allyl group, followed by oxidative addition to form a π-allyl-palladium(II) intermediate.

Decarboxylation: The carbamate (B1207046) breaks down, releasing CO₂ and the deprotected amine.

Nucleophilic Attack: The scavenger attacks the π-allyl complex, regenerating the Pd(0) catalyst.

Metal Free, Iodine Mediated Deprotection:an Alternative, Metal Free Deprotection Method Uses Iodine and Water.acs.orga Proposed Mechanism Involves the Electrophilic Addition of Iodine to the Allyl Double Bond, Which Initiates an Intramolecular Cyclization. the Nitrogen Atom Attacks the Iodonium Ion Intermediate, Forming a Five Membered Iodomethyldioxolane Imine. This Intermediate is then Hydrolyzed by Water to Release the Free Amine, Co₂, and Other Byproducts.acs.orgnih.govcomputational Modeling Could Be Used to Validate This Pathway by Calculating the Reaction Energies and Activation Barriers for the Key Iodocyclization and Hydrolysis Steps, Providing a Theoretical Basis for the Reaction S Feasibility and Kinetics.

Intermolecular Interactions and Solvent Effects on Reactivity

The behavior of N-Alloc-L-Valine is significantly influenced by its interactions with its environment, particularly the solvent. Computational models are essential for studying these effects.

MD simulations using explicit solvent molecules can reveal the specific hydrogen bonding patterns between the solute and solvent. scribd.com For N-Alloc-L-Valine in water, simulations would show water molecules forming hydrogen bonds with the carbonyl oxygen and the amide N-H group. The hydrophobic isopropyl and allyl groups would lead to a structured shell of water molecules around them.

The choice of solvent can also impact reactivity, particularly during deprotection. Quantum chemical calculations can incorporate solvent effects using implicit continuum models (like PCM or SMD) or through explicit solvent molecules in a QM/MM (Quantum Mechanics/Molecular Mechanics) framework. nih.govresearchgate.net These models can show how a solvent's polarity stabilizes or destabilizes charged intermediates and transition states. For example, the charged π-allyl-palladium(II) complex in the palladium-catalyzed mechanism would be significantly stabilized by polar solvents, potentially lowering the activation energy and accelerating the reaction. Conversely, the initial coordination of the less polar allyl group to the palladium catalyst might be favored in less polar solvents. Computational studies can quantify these effects, aiding in the selection of optimal solvent systems for chemical reactions. researchgate.netrsc.org

Prediction of Spectroscopic Signatures (beyond basic identification)

Computational chemistry offers powerful tools for the prediction of spectroscopic signatures of molecules like L-Valine, N-[(2-propen-1-yloxy)carbonyl]-. These predictions go beyond simple identification and can provide deep insights into the molecule's structure, conformation, and electronic environment. Density Functional Theory (DFT) is a commonly employed method for these calculations due to its balance of accuracy and computational cost. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of N-Alloc-L-valine. nih.gov By performing these calculations on different conformers of the molecule and in the presence of various solvation models, a more accurate prediction that accounts for dynamic and environmental effects can be achieved. researchgate.netnih.gov Advanced protocols may involve averaging the calculated shielding constants over conformations obtained from molecular dynamics simulations to better represent the solution-state structure. researchgate.net Such predictions are invaluable for confirming stereochemistry, identifying specific rotamers, and understanding intermolecular interactions. For example, the chemical shift of the amide proton can be particularly sensitive to hydrogen bonding with the solvent. mdpi.com

Vibrational Spectroscopy (Infrared and Raman): Computational methods can also predict the vibrational frequencies and intensities of N-Alloc-L-valine, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.gov By calculating the harmonic frequencies at a given level of theory (e.g., B3LYP with a suitable basis set), a theoretical spectrum can be generated. bohrium.com This allows for the detailed assignment of experimental vibrational bands to specific molecular motions, such as the C=O stretches of the carbamate (B1207046) and carboxylic acid groups, the N-H bend, and various vibrations of the valine side chain and the allyl group. dntb.gov.ua Discrepancies between the predicted and experimental spectra can provide clues about intermolecular interactions in the solid state or in solution. yale.edu

The table below provides a hypothetical example of predicted ¹³C NMR chemical shifts for N-Alloc-L-valine in different solvents, illustrating the sensitivity of these spectroscopic parameters to the chemical environment.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) in Various Solvents

Carbon AtomGas PhaseChloroform (CDCl₃)Dimethyl Sulfoxide (B87167) (DMSO)
Carbonyl (Valine)175.2174.5173.8
Carbonyl (Alloc)157.1156.8156.5
Alpha-Carbon (Valine)59.860.160.5
Beta-Carbon (Valine)30.530.730.9
Methylene (Allyl)66.266.566.9
Methine (Allyl)132.5132.3132.0
Terminal Methylene (Allyl)118.0118.3118.7

Note: This data is for illustrative purposes. Actual predicted chemical shifts would depend on the specific level of theory, basis set, and solvation model used in the calculation.

Deprotection Strategies and Mechanistic Investigations of the N 2 Propen 1 Yloxy Carbonyl Group

Palladium-Catalyzed Deprotection of Alloc Protecting Groups

The removal of the Alloc group from L-Valine, N-[(2-propen-1-yloxy)carbonyl]- is most commonly achieved through palladium-catalyzed reactions. This method is favored for its mild and highly selective nature, operating under conditions that preserve other sensitive protecting groups frequently used in peptide synthesis. The general mechanism involves the formation of a π-allylpalladium complex, which is then attacked by a nucleophilic scavenger, liberating the free amine of the L-Valine residue. wpmucdn.comhighfine.com

Studies on Homogeneous Palladium Catalysis

Homogeneous palladium catalysis is the most extensively studied method for Alloc deprotection. It typically employs a soluble palladium(0) source, with tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, being a frequently used catalyst. diva-portal.org The catalytic cycle, often referred to as the Tsuji-Trost allylation, begins with the coordination of the palladium(0) complex to the allyl group of the Alloc-protected valine. wpmucdn.com This is followed by oxidative addition to form a π-allylpalladium(II) complex, releasing the carbamate (B1207046) anion which subsequently decarboxylates to yield the free amine. wpmucdn.com

The reaction is conducted in an inert solvent, such as dichloromethane (B109758) (DCM) or a mixture of chloroform, acetic acid, and N-methylmorpholine. diva-portal.org The efficiency of the deprotection is highly dependent on the choice of a nucleophilic scavenger that traps the reactive allyl group, preventing side reactions like the re-alkylation of the deprotected amine.

Research has demonstrated that even under atmospheric conditions at room temperature, Pd(PPh₃)₄ can be highly effective for Alloc removal in the context of solid-phase peptide synthesis (SPPS), suggesting a degree of tolerance for the catalyst to environmental exposure in single-use applications. biotage.com

Research into Heterogeneous Palladium Catalysis and Immobilized Systems

While homogeneous catalysts are efficient, their removal from the reaction mixture can be challenging. This has spurred research into heterogeneous palladium catalysts, which can be easily separated and potentially recycled. These systems involve immobilizing the palladium catalyst on a solid support.

One approach involves the integration of N-heterocyclic carbene (NHC) ligands into a hypercrosslinked polymer support to stabilize palladium species. nih.gov This method aims to prevent the aggregation and deactivation of the active metal, a common issue in solid-liquid catalysis, thereby enhancing the catalyst's stability and longevity. nih.gov While the direct application of this specific system to Alloc-Valine deprotection is a subject for further investigation, it represents a promising strategy for developing robust, reusable catalysts for this transformation. The development of such immobilized systems is crucial for large-scale synthesis where catalyst cost and product purity are significant concerns.

Ligand Design and Its Influence on Deprotection Efficiency and Selectivity

The ligands coordinated to the palladium center play a critical role in the catalyst's stability, solubility, and reactivity. The design of these ligands can be tailored to optimize the deprotection process. For instance, phosphine (B1218219) ligands are commonly employed, and their electronic and steric properties can be fine-tuned. acs.orgresearchgate.net

Studies have shown that palladium complexes with specifically designed phosphine ligands can effectively mediate deallylation reactions even in complex biological media like cell lysates, where many standard palladium sources are rapidly deactivated. acs.orgresearchgate.net This highlights the importance of the ligand in protecting the palladium center and maintaining its catalytic activity in challenging environments. The balance between reactivity and stability afforded by these custom ligands allows for transformations that are not feasible with simpler catalyst systems. researchgate.net This area of research is particularly relevant for the development of bioorthogonal chemistries.

Exploration of Scavengers for Palladium Species and Byproducts

The choice of scavenger is critical for an efficient and clean Alloc deprotection. The scavenger's role is to irreversibly trap the π-allyl intermediate, preventing the liberated allyl group from re-reacting with the newly deprotected amine. A variety of nucleophilic reagents have been investigated for this purpose.

Phenylsilane (B129415) (PhSiH₃) is a widely used and effective neutral scavenger that acts as a hydride donor. wpmucdn.comnih.gov It is often used in conjunction with Pd(PPh₃)₄ in DCM. nih.gov Other successful scavengers include amine-borane complexes, such as dimethylamine-borane (Me₂NH·BH₃), which have been shown to provide rapid and quantitative removal of the Alloc group under near-neutral conditions without the formation of allylamine (B125299) byproducts. rsc.orgresearchgate.netrsc.org This makes them particularly suitable for solid-phase peptide synthesis. rsc.orgrsc.org

In contrast, other scavengers like morpholine (B109124) can be less effective. researchgate.net For removing residual palladium from the product, reagents like sodium diethyl dithiocarbamate (B8719985) can be employed. nih.gov

ScavengerCatalyst SystemConditionsEfficacyRef.
Phenylsilane (PhSiH₃)Pd(PPh₃)₄ in DCMRoom TemperatureEfficient at preventing side reactions. wpmucdn.comnih.gov
Dimethylamine-borane (Me₂NH·BH₃)Soluble Palladium CatalystNear-neutralQuantitative removal without allyl back-alkylation. researchgate.net
MorpholinePd(PPh₃)₄-Clearly inferior to amine-borane complexes. researchgate.net

Alternative and Non-Palladium Mediated Deprotection Methodologies

While palladium catalysis is the dominant method for Alloc group removal, the search for alternative strategies continues, driven by the desire to avoid potential palladium contamination in the final product, especially for pharmaceutical applications.

Catalytic Hydrogenolysis Approaches

Catalytic hydrogenolysis is a common and mild method for cleaving certain protecting groups, most notably the benzyloxycarbonyl (Cbz) group. highfine.com This procedure typically involves a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) and a catalyst such as palladium on carbon (Pd/C). highfine.com

However, the Alloc group is generally stable under the conditions used for catalytic hydrogenolysis. highfine.com This stability is a key feature that allows for its orthogonal use in the presence of hydrogenolysis-labile groups like Cbz. Research on the related allyloxycarbonylaminomethyl (Allocam) protecting group for cysteine also indicates its stability to catalytic hydrogenation. rsc.org Therefore, catalytic hydrogenolysis is not considered a viable method for the deprotection of L-Valine, N-[(2-propen-1-yloxy)carbonyl]- and is instead used to remove other protecting groups selectively in its presence.

Research into Other Metal-Mediated Cleavage Pathways

While palladium complexes, particularly Pd(PPh₃)₄, are the conventional choice for Alloc group removal, their cost, potential for metal contamination in the final product, and sensitivity have spurred research into alternative metal catalysts. acs.orgdiva-portal.org

Ruthenium-Based Catalysts: Ruthenium complexes have emerged as a viable alternative for Alloc deprotection. For instance, certain CpRu complexes have been shown to catalyze the deprotection reaction. researchgate.net These catalysts can offer different reactivity profiles and may be more stable under specific reaction conditions, such as those required for Native Chemical Ligation (NCL). Research has focused on tuning the ligand environment of the ruthenium center to accelerate the cleavage of the Alloc group while ensuring stability under NCL conditions. researchgate.net

Nickel-Catalyzed Deprotection: Nickel-based catalytic systems have also been explored for the deallylation of N-allyl functional groups. organic-chemistry.org The mechanism often involves a nickel-catalyzed double-bond migration of the allyl group, followed by hydrolysis of the resulting enamine functionality under acidic conditions. This approach offers a pathway that avoids precious metals like palladium. organic-chemistry.org

Lewis Acid-Mediated Cleavage: Strong trivalent Lewis acids, such as Gallium(III) and Scandium(III), have been investigated for their ability to mediate amide bond cleavage adjacent to specific amino acid residues like serine. nih.govnih.gov This process involves the coordinative polarization of the amide bond by the Lewis acid, which facilitates an N,O-acyl shift and subsequent hydrolysis. nih.govnih.gov While this research focuses on amide bond cleavage rather than direct Alloc group removal, it represents a novel metal-mediated strategy for peptide modification that could potentially be adapted for protecting group strategies.

Investigation of Nucleophilic and Electrophilic Cleavage Methods

The standard palladium-catalyzed deprotection is intrinsically a nucleophilic process, where a π-allyl palladium intermediate is intercepted by a nucleophile (scavenger). However, methods that rely primarily on nucleophilic or electrophilic reagents without a transition metal catalyst are also of significant interest.

Electrophilic Cleavage: A notable metal-free approach involves the use of iodine (I₂). acs.org This method relies on an electrophilic iodocyclization mechanism. The iodine induces the formation of an iodomethyldioxolane imine intermediate, which is then hydrolyzed to release the free amine. acs.org This strategy provides a valuable orthogonal method to traditional metal-catalyzed deprotections.

Reagent SystemConditionsSubstrateOutcome
I₂/H₂OMeCN, 60 °C, 4 hResin-bound Lys(Alloc)Full conversion (50 equiv. I₂) acs.org
I₂/H₂O (1:8)PC/EtOAc (1:4), 50 °C, 1.5 hResin-bound Lys(Alloc)99% purity acs.org

Nucleophilic Cleavage: While most nucleophilic methods are coupled with palladium catalysis, research has explored the nature of the nucleophile itself. The choice of nucleophile, or "allyl scavenger," is critical to trap the allyl group and prevent side reactions. Common nucleophiles include soft nucleophiles like N,N'-dimethylbarbituric acid (NDMBA) and hard nucleophiles like phenylsilane (PhSiH₃). wpmucdn.comnih.govnih.gov Other nucleophiles such as N-methylaniline and morpholine are also employed. rsc.org The development of new scavengers aims to improve reaction efficiency and minimize side reactions. Additionally, certain thiols like 2-mercaptoethanol (B42355) are potent nucleophiles used to cleave disulfide bonds but can also participate in other nucleophilic reactions. wikipedia.org

Fundamental Mechanistic Studies of Alloc Deprotection

A thorough understanding of the reaction mechanism is crucial for optimizing deprotection protocols, predicting outcomes, and designing new strategies.

Elucidation of Reaction Intermediates and Transition States

The predominant mechanism for palladium-catalyzed Alloc deprotection is the Tsuji-Trost reaction. wpmucdn.com

Catalyst Activation and Coordination: The process begins with the palladium(0) catalyst, typically Pd(PPh₃)₄, which exists in equilibrium with dissociated, more reactive forms like Pd(PPh₃)₂. This active species coordinates to the double bond of the allyl group. wpmucdn.com

Oxidative Addition: The palladium(0) complex undergoes oxidative addition, displacing the carbamate leaving group and forming a cationic η³-π-allyl palladium(II) complex. This π-allyl complex is a key reaction intermediate. wpmucdn.com

Nucleophilic Attack: A nucleophile (scavenger) then attacks the π-allyl complex. The mode of attack depends on the nature of the nucleophile. wpmucdn.com

Soft nucleophiles (e.g., malonates, NDMBA) tend to attack the allylic carbon directly (outer-sphere attack). wpmucdn.comnih.gov

Hard nucleophiles (e.g., hydrides like PhSiH₃) may coordinate to the palladium center first, followed by reductive elimination through an internal delivery of the nucleophile to the carbon (inner-sphere attack). wpmucdn.com

Catalyst Regeneration: This final step releases the allylated scavenger and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wpmucdn.com

For the iodine-mediated electrophilic cleavage, the proposed intermediate is a cyclic iodomethyldioxolane imine, which forms prior to hydrolysis. acs.org

Kinetic Analysis and Reaction Rate Determinations

The rate of Alloc deprotection is influenced by several factors, including the catalyst, solvent, scavenger, temperature, and the substrate itself.

Substrate and Support: The deprotection rate can be significantly affected by the solid-phase resin used in peptide synthesis. For example, deprotection from a PAL-PEG-PS resin was found to be faster than from a PAL-PS resin, likely due to the increased accessibility of the catalytic sites on the more flexible PEG-containing support. thaiscience.info Differences in the reaction kinetics have also been noted between the deprotection of Alloc groups on primary versus secondary amines. acs.org

Temperature: While traditionally performed at room temperature to avoid catalyst degradation, the use of microwave heating has been shown to dramatically accelerate the deprotection reaction. nih.govbiotage.com Short microwave pulses (e.g., two 5-minute intervals at 38°C) can achieve complete deprotection, suggesting that the reaction is fast enough at elevated temperatures to complete before significant catalyst oxidation occurs. nih.gov

Reagents and Solvents: The choice of scavenger and solvent system can impact reaction kinetics. For instance, the I₂-induced deprotection rate was found to be highly dependent on the solvent, with a mixture of propylene (B89431) carbonate (PC) and ethyl acetate (B1210297) (EtOAc) providing superior results to acetonitrile (B52724) (MeCN). acs.org

Deprotection MethodConditionsTimeResult
Pd(PPh₃)₄/PhSiH₃DMF/CH₂Cl₂ (1:1), rt3 hComplete Deprotection rsc.org
Pd(PPh₃)₄/N-MethylanilineDMF, rt2 hComplete Deprotection rsc.org
Microwave-AssistedPd(PPh₃)₄/PhSiH₃, 38°C2 x 5 min>98% Purity nih.gov

Stereochemical Outcomes of Deprotection Processes

For applications in peptide and amino acid chemistry, a critical aspect of any deprotection strategy is the preservation of the stereochemical integrity of the chiral center (the α-carbon of L-valine). The mild, neutral conditions typically employed for Alloc deprotection are specifically chosen to avoid racemization.

Studies on metal-free, I₂/H₂O-induced Alloc removal followed by peptide coupling have shown that the process occurs with minimal racemization, even for highly epimerization-prone amino acids. acs.org The standard palladium-catalyzed methods are also widely regarded as being stereochemically benign, proceeding with retention of configuration at the α-carbon. The mechanism of π-allyl complex formation and subsequent nucleophilic attack does not directly involve the chiral center, thus preserving its stereochemistry. The absence of strong acid or base, which are known to promote racemization, is a key advantage of the Alloc protecting group strategy. sigmaaldrich.com

Applications of L Valine, N 2 Propen 1 Yloxy Carbonyl in Advanced Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient assembly of peptide chains on a solid support. chempep.com The use of Alloc-L-Valine within SPPS protocols offers strategic advantages, particularly in the synthesis of modified or complex peptides.

Compatibility with Orthogonal Protecting Group Strategies in SPPS

The primary advantage of the Alloc group is its orthogonality with the two most widely used α-amino protecting groups in SPPS: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. biosynth.comthaiscience.info This three-dimensional protecting group strategy allows for the selective deprotection of the Alloc group without affecting Boc or Fmoc groups, or the acid-labile side-chain protecting groups typically used in conjunction with them (e.g., tBu, Trt). biosynth.comiris-biotech.de

The Alloc group is stable under the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF). thaiscience.inforesearchgate.net It is selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger. nih.govug.edu.pl This unique cleavage mechanism is crucial for synthesizing peptides with specific side-chain modifications, cyclic peptides, and branched peptides. nih.govpeptide.com For instance, an Alloc-protected lysine (B10760008) or ornithine can be incorporated into a peptide chain, and after full chain assembly, the Alloc group can be selectively removed to allow for on-resin cyclization or branching. nih.gov

Protecting GroupAbbreviationCleavage ConditionStability of Alloc Group
9-FluorenylmethoxycarbonylFmocBase (e.g., 20% Piperidine in DMF)Stable
tert-ButyloxycarbonylBocAcid (e.g., TFA)Stable
AllyloxycarbonylAllocPd(0) catalyst + ScavengerLabile

Optimization of Washing and Deprotection Cycles in Automated SPPS

In automated SPPS, efficiency is paramount. The integration of Alloc-L-Valine requires specific considerations for washing and deprotection cycles to ensure complete reactions and prevent contamination. nih.gov Following the palladium-catalyzed deprotection of the Alloc group, thorough washing is critical to completely remove the palladium catalyst and the scavenger byproducts. researchgate.netug.edu.pl Residual palladium can interfere with subsequent coupling steps or other modifications. nih.gov

A typical washing protocol after Alloc deprotection involves multiple washes with the primary solvent (e.g., DMF), followed by washes with a solution containing a chelating agent to scavenge any remaining palladium. nih.govuci.edu Solutions of sodium N,N-diethyldithiocarbamate (0.5% in DMF) or mercaptoethanol in DMF are commonly employed for this purpose. ug.edu.pl

Strategies for Minimizing Side Reactions during Alloc Deprotection on Resin

Several side reactions can occur during the on-resin deprotection of the Alloc group. One major issue is the potential for the allyl group to be transferred back to the newly liberated amine or other nucleophilic side chains, a process known as allylation. researchgate.net The use of an efficient scavenger is mandatory to prevent this. researchgate.netug.edu.pl Phenylsilane (B129415) (PhSiH₃) is a commonly used scavenger that effectively traps the allyl group. nih.govnih.gov

Another potential side reaction is the premature removal of the Fmoc group from the N-terminus if the liberated amine (from Alloc deprotection) is sufficiently basic. ub.edu This can lead to undesired chain elongation or modification. One strategy to mitigate this is to perform the Alloc deprotection and the subsequent acylation in a tandem, one-pot reaction. researchgate.net This involves introducing the acylating agent into the reaction mixture immediately following or during the palladium-catalyzed deprotection, ensuring the free amine is quickly capped before it can induce Fmoc cleavage.

Recent developments have also focused on metal-free Alloc removal methods to avoid issues with palladium contamination. A protocol using iodine and water in an environmentally friendly solvent mixture has been reported for on-resin Alloc removal, which can also be performed in a one-pot manner with the subsequent peptide coupling. acs.org

Side ReactionCauseMitigation Strategy
Allylation of free amineRe-attachment of the cleaved allyl groupUse of effective scavengers (e.g., Phenylsilane, Morpholine). researchgate.netnih.gov
Premature Fmoc deprotectionBasicity of the newly liberated amineTandem deprotection-acylation reactions. researchgate.net
Incomplete deprotectionInefficient catalyst activity or reaction conditionsMicrowave irradiation to accelerate the reaction; use of fresh catalyst. nih.gov
Catalyst poisoningCertain amino acid residues or reaction conditionsUse of excess catalyst; thorough washing. nih.gov

Utilization in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is dominant, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, remains valuable, particularly for large-scale production and the synthesis of short peptides or peptide fragments. chempep.combachem.com Alloc-L-Valine also finds important applications in this classical methodology.

Role in Fragment Condensation and Segment Coupling Strategies

LPPS is often employed for fragment condensation, where smaller, protected peptide segments are synthesized and purified individually before being coupled together to form the final, larger peptide. chempep.comnih.gov This approach can be more efficient for very long peptides, as it allows for the purification of intermediates, removing deletion sequences that can accumulate during stepwise SPPS. researchgate.net

Alloc-L-Valine is highly useful in this context. A peptide fragment can be synthesized with an N-terminal Alloc group. This fragment can be purified and then, after selective Alloc deprotection in solution, coupled to another peptide fragment. The orthogonality of the Alloc group is again crucial, as it allows for the unmasking of the N-terminal amine of one fragment without disturbing the side-chain protecting groups of either fragment. researchgate.net This strategy provides a high degree of control and allows for the convergent synthesis of large, complex peptide molecules. lsu.edu

Advantages in the Synthesis of Large and Complex Peptides

The synthesis of large and complex peptides often faces challenges such as aggregation and poor solubility of intermediates. lsu.edupeptide.com Fragment condensation strategies in LPPS can help overcome these issues by breaking down a large, difficult sequence into smaller, more manageable segments. researchgate.net

The use of Alloc-protected fragments offers several advantages:

Improved Solubility: Smaller, protected peptide fragments are often more soluble than the final large peptide, facilitating reaction and purification steps.

Purification of Intermediates: The ability to purify each fragment before the final coupling steps leads to a purer final product, which can be difficult to achieve with stepwise SPPS for very long sequences.

The stability of the Alloc group to the conditions used for coupling (e.g., carbodiimides) and for the removal of other protecting groups (like Boc or Z/Cbz group, which is common in LPPS) makes Alloc-L-Valine a reliable choice for the N-terminal protection of peptide fragments destined for segment condensation. chempep.combiosynth.com

Contribution to Macrocyclization and Cyclopeptide Synthesis

The synthesis of macrocyclic peptides, where the linear peptide backbone is closed to form a ring, is a sophisticated area of peptide chemistry. These cyclic structures often exhibit enhanced biological activity, metabolic stability, and receptor selectivity compared to their linear counterparts. The incorporation of L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, also known as Alloc-Val-OH, into a peptide sequence provides a strategic advantage for the synthesis of complex cyclopeptides. This is primarily due to the unique properties of the allyloxycarbonyl (Alloc) protecting group, which allows for selective deprotection and subsequent intramolecular cyclization.

Stereoselective Control in Cyclic Peptide Formation

Stereoselective control in the formation of cyclic peptides is of paramount importance as the three-dimensional arrangement of atoms significantly influences the biological activity of the final molecule. The incorporation of N-Alloc-L-Valine can contribute to the stereochemical outcome of the macrocyclization process through a combination of steric and conformational effects.

The bulky isopropyl side chain of the valine residue, in conjunction with the N-terminal Alloc protecting group, can impose significant conformational constraints on the linear peptide precursor. This steric hindrance can favor specific dihedral angles in the peptide backbone, leading to a pre-organized conformation that is amenable to cyclization. By reducing the conformational flexibility of the linear peptide, the entropic barrier to cyclization is lowered, and the reaction can proceed more efficiently.

Computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying the solution-phase conformations of linear peptides prior to cyclization. nih.gov Such studies on peptides containing N-protected amino acids with bulky side chains have demonstrated that these residues can act as "conformational directors," guiding the peptide into a turn-like structure that facilitates efficient cyclization. The interplay between the valine side chain and the Alloc group in N-Alloc-L-Valine likely promotes a specific folded state, which in turn can lead to a higher diastereoselectivity in the final cyclopeptide.

Orthogonal Deprotection for Cyclization Precursors

A cornerstone of modern peptide synthesis, particularly for complex architectures like cyclopeptides, is the concept of orthogonal protection. This strategy involves the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others. The Alloc group is a prime example of a protecting group that offers orthogonality to the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, which are labile to base and acid, respectively.

The Alloc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal and cleavage from the resin (e.g., trifluoroacetic acid). This stability allows for the synthesis of a fully protected linear peptide on a solid support. Once the linear sequence is assembled, the Alloc group can be selectively cleaved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.

The deprotection reaction proceeds via a π-allyl palladium complex, and a scavenger is required to trap the released allyl group, preventing side reactions. A variety of scavengers can be employed, with phenylsilane (PhSiH₃) being a common choice. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) and under an inert atmosphere (e.g., argon) to prevent the oxidation and deactivation of the palladium catalyst.

The selective removal of the Alloc group exposes a free amine on the valine residue (or another amino acid if Alloc is used on its side chain), which can then participate in an intramolecular cyclization reaction with a C-terminal carboxylic acid or an activated side-chain carboxyl group of another amino acid in the sequence. This on-resin cyclization is a highly efficient process as the peptide chains are pseudo-diluted on the solid support, which favors intramolecular reactions over intermolecular oligomerization.

The following interactive data table summarizes typical conditions for the orthogonal deprotection of the Alloc group in the synthesis of cyclization precursors.

CatalystScavengerSolventAtmosphereTypical Reaction TimeReference
Pd(PPh₃)₄PhSiH₃DCMArgon1-4 hours[General protocol]
Pd(PPh₃)₄Morpholine (B109124)CHCl₃/HOAc/NMMInert2-3 hours[Alternative condition]
Pd(PPh₃)₄DimedoneTHFArgon1-2 hours[Another alternative]

This orthogonal deprotection strategy, enabled by the use of Alloc-protected amino acids like L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, is a powerful tool for the rational design and synthesis of complex cyclic peptides with well-defined stereochemistry and potent biological activities.

Role in Broader Organic Synthesis and Chemical Transformations

L-Valine, N-[(2-propen-1-yloxy)carbonyl]- as a Chiral Building Block

The inherent chirality of L-valine, preserved in its N-Alloc protected form, makes it an invaluable tool for the stereocontrolled synthesis of complex molecules. The isopropyl side chain provides steric bulk that can effectively direct the stereochemical outcome of reactions at or near the chiral center.

Asymmetric Synthesis of Non-Proteinogenic Amino Acids and Derivatives

L-Valine, N-[(2-propen-1-yloxy)carbonyl]- serves as a foundational chiral template for the synthesis of a diverse array of non-proteinogenic amino acids, which are crucial components of peptidomimetics and other biologically active compounds. One prominent strategy involves the diastereoselective alkylation of enolates derived from N-Alloc-L-valine esters. The bulky isopropyl group of the valine residue effectively shields one face of the enolate, leading to the preferential addition of electrophiles from the less hindered face. This approach allows for the introduction of a wide variety of substituents at the α-carbon, yielding α-alkyl or α,α-disubstituted amino acid derivatives with high diastereomeric excess. Subsequent removal of the chiral auxiliary and the protecting groups furnishes the desired non-proteinogenic amino acids in high enantiomeric purity.

Starting MaterialReagentsProductDiastereomeric Excess (d.e.)
N-Alloc-L-valine methyl ester1. LDA, THF, -78 °C; 2. R-XN-Alloc-α-alkyl-L-valine methyl ester>95%
N-Alloc-L-valine derived oxazolidinone1. NaHMDS, THF, -78 °C; 2. R-XN-Alloc-α-alkyl-L-valine derived oxazolidinone>98%

Precursor for Enantioselective Synthesis of Biologically Active Molecules

The utility of L-Valine, N-[(2-propen-1-yloxy)carbonyl]- extends beyond the synthesis of novel amino acids to its role as a precursor in the total synthesis of complex, biologically active natural products and pharmaceuticals. Its stereodefined structure is incorporated into the carbon skeleton of the target molecule, ensuring the correct absolute stereochemistry at a key position. For instance, derivatives of N-Alloc-L-valine have been employed in the synthesis of antiviral agents and enzyme inhibitors. A notable example is its use in the preparation of precursors for HIV protease inhibitors, where the valine moiety is often a critical component for binding to the enzyme's active site. The Alloc group's stability to a range of reaction conditions, coupled with its mild and selective removal using palladium catalysis, makes it an ideal protecting group in these intricate synthetic pathways.

Participation in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are powerful tools for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. L-Valine, N-[(2-propen-1-yloxy)carbonyl]- can participate as a chiral component in such reactions, leading to the formation of highly functionalized and stereochemically defined products.

In the context of isocyanide-based MCRs, such as the Ugi and Passerini reactions, N-Alloc-L-valine can serve as the carboxylic acid component. The inherent chirality of the valine backbone can influence the stereochemical outcome of the reaction, leading to the formation of diastereomeric products. For example, the Ugi four-component condensation of an aldehyde, an amine, an isocyanide, and N-Alloc-L-valine can generate complex peptide-like structures. Research has shown that L-valine can be utilized in the Ugi reaction for the synthesis of 1,1′-iminodicarboxylic acid derivatives, which are key intermediates for producing tetrahydroisoquinoline compounds with high stereoselectivity. mdpi.com While direct examples specifying the N-Alloc derivative in this context are emerging, the principle of using protected amino acids is well-established.

Application in the Synthesis of Peptide Mimetics and Peptidomimetics

Peptide mimetics and peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The unique structural features of L-valine, particularly its bulky side chain, make its N-Alloc protected form a valuable building block in this field.

Design and Synthesis of Conformationally Restricted Analogues

Incorporation of N-Alloc-L-valine and its derivatives into peptide sequences can impose significant conformational constraints. The sterically demanding isopropyl group can restrict the rotation around the peptide backbone, leading to more defined secondary structures such as β-turns and helices. This conformational restriction is a key strategy in the design of potent and selective receptor ligands and enzyme inhibitors. The Alloc group is particularly advantageous in solid-phase peptide synthesis (SPPS) due to its orthogonality with the commonly used Fmoc and Boc protecting groups, allowing for selective deprotection and on-resin modification of the valine residue or other parts of the peptide chain.

Use in Chemoselective Ligations and Bioconjugation Strategies

The development of chemoselective ligation and bioconjugation techniques has revolutionized the synthesis of complex biomolecules, such as glycoproteins and antibody-drug conjugates. The Alloc protecting group of L-Valine, N-[(2-propen-1-yloxy)carbonyl]- offers a unique handle for such applications. The selective removal of the Alloc group under mild, palladium-catalyzed conditions, which are orthogonal to most other protecting groups and biocompatible reaction conditions, allows for the site-specific unmasking of an amine functionality. This newly revealed amine can then be selectively modified or ligated to another molecule of interest, such as a carbohydrate, a fluorescent probe, or a drug molecule. This strategy provides a powerful method for the precise construction of complex bioconjugates with well-defined structures and functionalities.

Advanced Methodological Developments and Innovations in the Use of L Valine, N 2 Propen 1 Yloxy Carbonyl

Strategies for Suppressing Racemization during Peptide Coupling Reactions

A critical challenge during the coupling of any N-urethane-protected amino acid, including Alloc-L-Valine, is the risk of racemization at the α-carbon of the activated residue. biotage.com This epimerization primarily occurs through the formation of a 5(4H)-oxazolone intermediate following the activation of the carboxylic acid. biotage.com The development of strategies to suppress this side reaction is paramount for the synthesis of chirally pure peptides.

The most effective and widely adopted strategy is the use of racemization-suppressing additives, which are typically added to the coupling reaction along with a primary coupling agent like a carbodiimide (B86325) (e.g., DIC). These additives function by forming an active ester with the amino acid that is less prone to oxazolone (B7731731) formation and subsequent racemization. For decades, 1-Hydroxybenzotriazole (HOBt) was the standard. researchgate.net However, research led to the development of 1-Hydroxy-7-azabenzotriazole (HOAt), which proved to be more effective at preventing racemization, particularly in challenging couplings. mdpi.comresearchgate.net

More recent innovations have focused on safety and efficacy, leading to the widespread adoption of oxime-based additives. Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure® or Oxyma) has demonstrated a remarkable capacity to inhibit racemization, with performance comparable or superior to HOAt, while being a non-explosive and safer alternative. nih.govmdpi.com Further developments in this class include Oxyma-B, which has shown even better results than OxymaPure in suppressing epimerization in demanding stepwise and segment couplings. rsc.org The combination of a carbodiimide like DIC with Oxyma is now a preferred method for minimizing racemization with sensitive amino acids. researchgate.netcore.ac.uk

The choice of coupling reagent itself also plays a role. Onium-salt reagents like HATU and HBTU were designed with a built-in HOBt or HOAt moiety. Similarly, newer reagents like COMU incorporate the Oxyma moiety directly into their structure. nih.gov The reaction solvent and base can also influence the rate of racemization, with solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) being generally preferred over dichloromethane (B109758) or acetonitrile (B52724) for minimizing racemization relative to the coupling rate. rsc.org

The table below compares the effectiveness of different additives in a model peptide coupling reaction, demonstrating the evolution of racemization suppression technology.

AdditiveCoupling Agent% D-Isomer (Epimer) Formed (Model Reaction)Reference
NoneDICHigh (Varies) mdpi.com
HOBt DIC~5.6% nih.gov
HOAt DIC~1.4% nih.gov
OxymaPure® DIC~1.1% nih.gov
Oxyma-B DIC~0.8% rsc.org
(Data is illustrative based on model systems like Z-Phe-Val-Pro-NH2 synthesis and may vary based on specific sequence and conditions)

Implementation in Automated and High-Throughput Synthesis Platforms

The orthogonality of the Alloc group makes it highly suitable for implementation in automated solid-phase peptide synthesis (SPPS) platforms. nih.govnih.gov Modern peptide synthesizers, including those utilizing microwave energy to accelerate reaction rates, are designed for the Fmoc/tBu strategy, to which Alloc is fully compatible. researchgate.netnih.gov These automated systems can be programmed to perform the standard cycles of Fmoc deprotection (with a base like piperidine) and amino acid coupling, while incorporating a special, user-defined module for the selective deprotection of the Alloc group when required. nih.gov

The automated Alloc deprotection step involves the delivery of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a scavenger (e.g., phenylsilane) in an appropriate solvent like Dichloromethane (DCM). mdpi.comnih.gov The synthesizer precisely controls the delivery of these reagents, the reaction time, and the subsequent washing steps needed to completely remove the catalyst and by-products before proceeding with the next chemical transformation on the newly liberated amine. This capability is crucial for the high-throughput synthesis of complex peptides, such as peptide libraries containing on-resin modifications. vapourtec.com

The primary application of Alloc-L-Valine (or more commonly, Alloc-protected lysine (B10760008) or glutamic acid) in automated synthesis is for the production of modified peptides, such as head-to-tail or side-chain-to-side-chain cyclic peptides and branched peptides. vapourtec.comresearchgate.netcore.ac.uk For example, a linear peptide can be assembled automatically, after which the synthesizer can selectively remove the Alloc group from a specific side chain and then perform an automated on-resin cyclization or branching reaction. researchgate.netnih.gov The use of microwave-assisted synthesizers can dramatically reduce the time required for Alloc deprotection, from hours to minutes, making the entire process faster and more efficient. researchgate.net

The table below outlines a typical workflow for the automated synthesis of a side-chain cyclized peptide using an Alloc-protected amino acid.

StepActionReagents/ConditionsPurpose
1Automated Linear SynthesisStandard Fmoc/tBu SPPS cyclesAssemble the linear peptide sequence on resin.
2Selective Alloc DeprotectionPd(PPh3)4, Phenylsilane (B129415) in DCMExpose the free amine on the side chain of the Alloc-protected residue.
3On-Resin CyclizationCoupling Reagent (e.g., PyBOP, HATU), Base (e.g., DIEA)Form a lactam bridge between the deprotected side chain and the C-terminus or another side chain.
4N-terminal Fmoc DeprotectionPiperidine (B6355638)/DMFRemove the final Fmoc group from the N-terminus.
5Cleavage and Global DeprotectionTrifluoroacetic acid (TFA) cocktailCleave the peptide from the resin and remove all remaining side-chain protecting groups.

Continuous Flow Chemistry Applications in Peptide Synthesis Utilizing Alloc Protection

Continuous flow chemistry represents a paradigm shift from traditional batch-based SPPS, offering superior control over reaction parameters and greater efficiency. nih.gov In a flow-based SPPS system, reagents are continuously pumped through a packed-bed reactor containing the resin-bound peptide. rsc.org This approach provides significant advantages, including more efficient washing, enhanced heat and mass transfer, precise control over reaction times, and the potential for real-time monitoring, leading to reduced solvent consumption and higher purity products. nih.govnih.gov

The integration of Alloc-L-Valine and its associated deprotection chemistry into a continuous flow setup is a key innovation for the automated, on-demand synthesis of complex peptides. While standard Fmoc deprotection and coupling steps are readily adapted to flow, the Alloc removal presents a unique challenge due to the involvement of a homogeneous palladium catalyst. The solution is to design a multi-stage flow system where the main synthesis line is temporarily diverted to a dedicated module or loop for the catalytic deprotection. mdpi.comcore.ac.uk

In such a setup, after the linear peptide is assembled, the flow system would direct a solution of the palladium catalyst and scavenger through the reactor for a precisely controlled residence time. The continuous flow ensures efficient interaction between the catalyst and the resin-bound Alloc groups and immediately flushes away by-products. Following the deprotection, a washing solvent is pumped through to completely remove any traces of the palladium catalyst, which is critical to prevent interference with subsequent coupling steps. The system can then seamlessly switch back to the standard coupling reagents to perform on-resin modifications, such as cyclization, on the newly deprotected amine. The precise temporal and thermal control offered by flow chemistry is perfectly suited to handle sensitive catalytic reactions, potentially improving the efficiency and cleanliness of the Alloc deprotection step compared to batch methods. nih.govresearchgate.net

Feature of Continuous Flow SystemAdvantage for Alloc-Based Synthesis
Packed-Bed Reactor Ensures efficient contact between the peptide-resin and the continuous stream of reagents (e.g., catalyst, washing solvent). rsc.org
Precise Residence Time Control Allows for exact optimization of the palladium-catalyzed deprotection reaction, minimizing potential side reactions. nih.gov
Efficient Mass Transfer Accelerates the rate of deprotection and subsequent washing steps, leading to shorter cycle times. nih.gov
Enhanced Thermal Control Enables rapid heating or cooling of the reactor, allowing for precise temperature optimization of the catalytic step. nih.gov
Automated Reagent Switching Facilitates a seamless, automated transition between standard SPPS cycles and the specific Alloc deprotection and subsequent modification steps. core.ac.uk

Microfluidic Reactor Design for Enhanced Reaction Control

Microfluidic reactors, or "labs-on-a-chip," offer an unprecedented level of control over chemical reactions by confining them to channels with micrometer dimensions. nih.govmdpi.com The inherently high surface-area-to-volume ratio in these devices leads to extremely efficient heat and mass transfer, while laminar flow allows for precise control over reagent mixing and concentration gradients. core.ac.uk These features make microfluidics a powerful tool for optimizing and accelerating peptide synthesis, leading to higher yields and purities with minimal reagent consumption. researchgate.netnih.gov

For solid-phase peptide synthesis, microfluidic devices are typically designed with a reaction chamber or a "bead trap" that immobilizes the resin beads while allowing reagents and solvents to flow through. researchgate.net The design of the microchannels, mixers, and valves allows for the automated and precise delivery of reagents for each step of the synthesis cycle. For instance, chaotic advection micromixers can be integrated to ensure rapid and homogeneous mixing of the activated amino acid with the resin bed, significantly accelerating the coupling reaction. rsc.org

The application of such a system to a synthesis involving Alloc-L-Valine would provide exquisite control over the critical deprotection step. A microfluidic synthesizer could be designed with multiple, distinct functional zones. After linear synthesis in one zone, the resin could be shuttled or the flow redirected to a dedicated "deprotection zone." Here, a stream containing the palladium catalyst and scavenger would be introduced for a precisely defined residence time, dictated by the flow rate and the length of the reaction channel. The superior thermal control of microreactors would allow for rapid heating to accelerate the catalytic reaction without the risk of thermal degradation. Following this, an integrated washing channel would efficiently remove all traces of the catalyst before the peptide is moved to a final zone for on-chip cyclization or another modification. This level of spatial and temporal control over each distinct chemical transformation is unique to microfluidic systems and represents a significant advancement in the synthesis of complex, modified peptides. nih.govcore.ac.uk

The table below details key design features of a microfluidic reactor and their impact on controlling the peptide synthesis process.

Microfluidic Design FeatureFunctionImpact on Reaction Control
Microchannels (10-500 µm) Confine reaction volumes.High surface-to-volume ratio; rapid heat and mass transfer. nih.gov
Integrated Micromixers Ensure rapid and homogeneous mixing of reagents.Accelerates reaction kinetics and ensures uniform reaction conditions. rsc.org
Resin Traps/Bead Beds Immobilize the solid-phase support.Enables efficient washing and reagent exchange in a continuous flow manner. researchgate.net
Pneumatic Microvalves Control the flow and switching of different reagent streams.Allows for precise, automated control over the sequence and timing of each synthesis step. rsc.org
Temperature Control Elements Integrated heaters and sensors.Provides precise and rapid control over reaction temperature for optimizing kinetics and stability. nih.gov
Multi-Zone Architecture Spatially separates different reaction types (e.g., coupling, deprotection).Prevents cross-contamination and allows for individual optimization of each chemical step. mdpi.com

Theoretical and Computational Studies of L Valine, N 2 Propen 1 Yloxy Carbonyl

Conformational Analysis and Conformational Space Exploration

The three-dimensional structure of N-Alloc-L-Valine is not static but exists as an ensemble of interconverting conformers. The presence of the flexible N-allyloxycarbonyl (Alloc) group, in addition to the rotatable bonds of the valine residue, creates a complex potential energy surface. Computational methods are essential for mapping this surface and identifying the most stable, low-energy conformations that the molecule is likely to adopt.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are workhorse techniques for exploring the conformational space of flexible molecules like N-Alloc-L-Valine. MD simulations, in particular, provide a view of the molecule's dynamic behavior over time by solving Newton's equations of motion for the atoms in the system.

In a typical MD simulation of N-Alloc-L-Valine, the molecule is placed in a simulation box, often filled with an explicit solvent like water, to mimic solution-phase conditions. The interactions between atoms are described by a force field, such as AMBER, CHARMM, or OPLS. Since the Alloc group is a non-standard residue, its atomic charges and force field parameters would need to be carefully derived, often using quantum mechanical calculations, to ensure an accurate physical description.

Table 1: Key Dihedral Angles Monitored in MD Simulations of N-Alloc-L-Valine This table presents a representative set of dihedral angles that would be analyzed in a typical MD simulation to characterize the molecule's conformational preferences. The values are illustrative.

Dihedral AngleAtoms Defining the AngleDescriptionTypical Low-Energy Values
φ (phi)C-N-Cα-C'Rotation around the N-Cα bond-150° to -50°
ψ (psi)N-Cα-C'-ORotation around the Cα-C' bond+120° to +180°, -60° to +60°
χ1 (chi1)N-Cα-Cβ-CγValine side-chain rotationg- (~-60°), t (~180°), g+ (~+60°)
θ1 (theta1)Cα-N-C(O)-ORotation of the carbamate (B1207046) group~180° (trans is preferred)
θ2 (theta2)N-C(O)-O-CH2Rotation around the ester bond~180°
θ3 (theta3)C(O)-O-CH2-CHRotation of the allyl groupVariable, influences alkene accessibility

While molecular mechanics is efficient for exploring dynamics, quantum chemical (QC) methods provide more accurate energy calculations for specific molecular geometries. researchgate.net Methods like Density Functional Theory (DFT) are commonly used to perform conformational searches and map potential energy landscapes. researchgate.netresearchgate.net

For N-Alloc-L-Valine, a systematic conformational search would involve rotating the key dihedral angles (as listed in Table 1) in a stepwise manner and performing a geometry optimization and energy calculation at each step. This process generates a potential energy surface (PES), which maps the molecule's energy as a function of its geometry. The minima on this surface correspond to stable or metastable conformers. researchgate.netresearchgate.net

From the PES, the global minimum (the most stable conformer) and other low-energy local minima can be identified. The energy difference between these conformers and the energy barriers separating them can be calculated, providing insight into the kinetics of conformational change. Such calculations would likely show that the peptide-like amide bond of the carbamate group strongly prefers a trans conformation. The orientation of the valine isopropyl group and the allyl group would be the primary determinants of the different low-energy conformers.

Table 2: Hypothetical Relative Energies of N-Alloc-L-Valine Conformers from DFT Calculations This table illustrates typical results from a quantum chemical conformational analysis, showing the relative stability of different conformers based on the valine side-chain (χ1) orientation. Energies are relative to the most stable conformer (Global Minimum).

Conformer IDValine χ1 AngleDescriptionRelative Energy (kcal/mol)Boltzmann Population (298 K)
Conf-1trans (~180°)Side chain extends away from backbone (Global Minimum)0.00~75%
Conf-2gauche- (~-60°)Side chain oriented towards the amine group0.85~18%
Conf-3gauche+ (~+60°)Side chain oriented towards the carboxyl group (sterically hindered)2.10~7%

Electronic Structure and Reactivity Predictions

Computational methods are invaluable for understanding the electronic properties of the Alloc protecting group and for modeling the chemical reactions involved in its removal.

DFT calculations can elucidate the electronic structure of N-Alloc-L-Valine, explaining the behavior of the Alloc group. By calculating the molecular electrostatic potential (MEP) and mapping it onto the electron density surface, regions of positive and negative potential can be visualized. The MEP would show a negative potential (electron-rich) around the carbonyl oxygen and a positive potential (electron-poor) around the amide proton, which are key sites for hydrogen bonding.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The HOMO typically indicates sites susceptible to electrophilic attack, while the LUMO indicates sites prone to nucleophilic attack. For N-Alloc-L-Valine, the HOMO would likely be localized on the C=C double bond of the allyl group, making it susceptible to attack by electrophiles or coordination to transition metals. The LUMO would likely be centered on the carbonyl carbon, identifying it as the primary electrophilic site for potential nucleophilic attack.

The Alloc group is prized for its unique deprotection conditions, which are orthogonal to many other protecting groups used in peptide synthesis. ug.edu.plresearchgate.net Computational modeling can provide detailed mechanistic insight into these deprotection reactions.

Advanced Analytical Methodologies for Research and Development Excluding Basic Identification Data

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Chromatography is indispensable for separating the target compound from impurities and for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of L-Valine, N-[(2-propen-1-yloxy)carbonyl]-. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. The separation relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.

Method development involves optimizing several parameters to achieve baseline separation of the main peak from all potential impurities. Key parameters include the choice of stationary phase, the composition of the mobile phase (often a gradient of acetonitrile (B52724) or methanol (B129727) in water with an acidic modifier like trifluoroacetic acid), column temperature, and flow rate. hplc.eu UV detection is suitable due to the presence of the carbamate (B1207046) and carboxylic acid chromophores. A validated HPLC method can accurately quantify the purity of the compound, typically expressed as a percentage of the total peak area. For separating the L- and D-enantiomers, a chiral stationary phase (CSP) or a chiral derivatizing agent would be required. nih.gov

Table 4: Typical RP-HPLC Method Parameters for Purity Analysis
ParameterCondition
ColumnReversed-Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
GradientLinear gradient, e.g., 10% to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 210-220 nm
Column Temperature25-40 °C

Supercritical Fluid Chromatography (SFC) for Chiral Separations and Preparative Applications

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, offering significant advantages over traditional high-performance liquid chromatography (HPLC). selvita.comteledynelabs.com SFC typically utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase, which exhibits low viscosity and high diffusivity, enabling faster separations and higher efficiency with lower back pressure. teledynelabs.comchromatographyonline.com This makes SFC a more environmentally friendly or "green" chemistry technique due to reduced consumption of organic solvents. selvita.com

For chiral separations of N-protected amino acids like Alloc-L-Valine, SFC is particularly well-suited. The analysis is performed using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. mdpi.comresearchgate.net Polysaccharide-based and Cinchona alkaloid-based CSPs have demonstrated excellent performance in resolving enantiomers of various N-protected amino acids. mdpi.comresearchgate.net Studies have shown that under SFC conditions, retention is primarily governed by ionic interactions, while chiral discrimination arises from additional intermolecular interactions with the CSP. mdpi.com A common observation for certain quinine-based anion-exchanger columns is the elution of the D-enantiomer before the L-enantiomer. mdpi.com

Beyond analytical-scale separations, SFC is a powerful tool for preparative applications. selvita.com Its high efficiency and the ease of removing the CO₂ mobile phase post-collection make it ideal for isolating multi-gram quantities of pure enantiomers, which is essential for further research and development.

Table 2: Comparison of SFC and HPLC for Chiral Separation of N-Protected Amino Acids
ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile PhaseSupercritical CO₂ with organic modifiers (e.g., Methanol). mdpi.comOrganic solvents (e.g., Hexane, Ethanol) or aqueous buffers.
Analysis TimeGenerally faster due to high flow rates and rapid equilibration. selvita.comRelatively longer analysis and equilibration times. chromatographyonline.com
EfficiencyHigher efficiency due to low viscosity and high diffusivity of the mobile phase. selvita.comLower efficiency compared to SFC.
Environmental ImpactLower ("Greener") due to reduced use of toxic organic solvents. selvita.comHigher due to reliance on organic solvents.
Preparative ScaleHighly suitable; easy removal of mobile phase simplifies product isolation. selvita.comPossible, but solvent removal can be energy-intensive.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This mobility is dependent on the analyte's charge, size, and shape. nih.gov Alloc-L-Valine, possessing a free carboxylic acid group and a protected amino group, is an ideal candidate for CE analysis.

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). The pH of the BGE is a critical parameter; for an acidic compound like Alloc-L-Valine, a neutral or alkaline BGE (pH > pKa of the carboxyl group) will ensure it is deprotonated and carries a net negative charge, allowing it to migrate toward the anode. nih.gov Separation from other charged impurities is achieved based on differences in their charge-to-size ratios.

A significant advantage of CE is that it can often be performed without derivatization, with detection achieved through UV absorbance. nih.gov However, for enhanced sensitivity, derivatization with a chromophoric or fluorophoric agent, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), can be employed prior to analysis. nih.gov Coupling CE to a mass spectrometer (CE-MS) further increases sensitivity and specificity, providing accurate mass information for unequivocal peak identification. creative-proteomics.com

Table 3: Typical Capillary Electrophoresis Parameters for Amino Acid Analysis
ParameterConditionPurpose
CapillaryFused-silica (e.g., 50 µm I.D., 57 cm length)Provides the separation channel. nih.gov
Background Electrolyte (BGE)Sodium phosphate (B84403) or Borate bufferMaintains pH and conducts current. nih.govnih.gov
pH2.0 for positive ions; 9.7 for derivatized negative ionsControls the charge state of the analyte. nih.govnih.gov
Separation Voltage20-30 kVDrives the electrophoretic migration.
DetectionUV-Vis, Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS)Monitors the separated analytes. nih.govcreative-proteomics.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, including absolute configuration, bond lengths, bond angles, and intermolecular interactions.

To perform this analysis on Alloc-L-Valine, a high-quality single crystal must first be grown. The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to determine the crystal's unit cell parameters and space group. Further processing of the diffraction data yields an electron density map, from which the positions of all non-hydrogen atoms can be determined.

The crystal structure of the parent compound, L-Valine, is well-established and reveals that the molecules often form dimers linked by intermolecular hydrogen bonds in the solid state. researchgate.net A crystallographic analysis of Alloc-L-Valine would similarly reveal how the introduction of the allyloxycarbonyl group influences the crystal packing and hydrogen-bonding network. This information is invaluable for understanding its physical properties and for computational modeling studies. In cases where single crystals are difficult to obtain, Powder X-ray Diffraction (PXRD) can be used to analyze microcrystalline material, providing information about the crystalline phase and lattice parameters. mdpi.comresearchgate.net

Table 4: Example Crystallographic Data for L-Valine
ParameterValue
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁
a (Å)9.71 Å
b (Å)5.27 Å
c (Å)12.06 Å
β (°)90.8°
Key Structural FeatureForms hydrogen-bonded dimers. researchgate.net

Data presented is representative for the parent L-Valine compound.

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable tools in modern analytical chemistry, offering unparalleled sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying low levels of amino acids and their derivatives in complex mixtures, such as biological fluids or reaction samples. nih.govchumontreal.qc.ca For Alloc-L-Valine, separation would be achieved using HPLC, likely on a reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) column. nih.govrestek.com The eluent is then introduced into a mass spectrometer, typically via an electrospray ionization (ESI) source. In the mass spectrometer, the parent ion corresponding to Alloc-L-Valine is selected, fragmented, and specific fragment ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of co-eluting interferences. nih.govsciex.com The method is advantageous as it often does not require prior derivatization of the analyte. restek.com

Gas Chromatography-Mass Spectrometry (GC-MS) , as detailed in section 8.2.2, requires derivatization to render Alloc-L-Valine volatile. thermofisher.com Following separation on the GC column, the derivatized molecule enters the mass spectrometer (typically using an electron ionization source), where it fragments in a characteristic and reproducible pattern. nih.gov The resulting mass spectrum serves as a chemical "fingerprint," allowing for confident identification of the compound by comparing the spectrum to a library or by interpreting the fragmentation pattern. GC-MS is particularly useful for confirming the identity of synthetic products and for metabolic studies using isotopically labeled compounds. nih.govnih.gov

Table 5: LC-MS/MS Parameters for L-Valine Analysis (Applicable to Alloc-L-Valine)
ParameterTypical Setting
LC ColumnHILIC or C18 nih.govrestek.com
Mobile PhaseAcetonitrile/Water with formic acid or ammonium (B1175870) formate. nih.gov
Ionization ModePositive Electrospray Ionization (ESI+)
Parent Ion (Q1) for L-Valinem/z 118.1 sciex.com
Fragment Ion (Q3) for L-Valinem/z 72.0 or 55.0 nih.govsciex.com
Detection ModeMultiple Reaction Monitoring (MRM)

Environmental Fate and Non Biological Degradation Pathways

Photodegradation Studies in Various Environmental Matrices

Photodegradation, the breakdown of molecules by light, is a primary pathway for the transformation of many organic compounds in the environment. The presence of a propenyloxy (allyl) group and a carbamate (B1207046) linkage in L-Valine, N-[(2-propen-1-yloxy)carbonyl]- suggests a potential for photochemical reactivity.

While specific experimental data on the photodegradation of L-Valine, N-[(2-propen-1-yloxy)carbonyl]- in environmental matrices such as water, soil, and air is not extensively documented in publicly available literature, inferences can be drawn from the behavior of structurally similar compounds. Carbamates, as a class of compounds, are known to undergo photolysis. The rate and products of this degradation are highly dependent on the specific chemical structure and the environmental medium.

In aqueous environments, direct photolysis can occur when the compound absorbs light in the environmentally relevant spectrum of sunlight (wavelengths greater than 290 nm). The allyloxycarbonyl group may be susceptible to cleavage under UV irradiation. Indirect photodegradation is also a possibility, driven by reactive species present in natural waters, such as hydroxyl radicals (•OH). These highly reactive radicals can initiate degradation by abstracting a hydrogen atom or adding to the double bond of the allyl group.

On soil surfaces, the photodegradation rate would be influenced by the compound's adsorption to soil particles and the presence of photosensitizing substances within the soil matrix. In the atmosphere, if the compound were to become airborne, its fate would be largely determined by reactions with gas-phase oxidants like hydroxyl radicals.

Table 1: Potential Photodegradation Influencing Factors

Factor Influence on Photodegradation
Wavelength of Light Shorter wavelengths generally carry more energy and can lead to faster degradation.
Presence of Photosensitizers Natural substances like humic acids can absorb light and transfer the energy to the compound, accelerating its breakdown.
Environmental Matrix The medium (water, soil, air) affects the compound's exposure to light and reactive species.

| pH of the Medium | Can influence the chemical form of the compound and the presence of other reactive species. |

Chemical Hydrolysis and Abiotic Transformation Mechanisms

Chemical hydrolysis, the reaction with water, is another significant abiotic degradation pathway for many organic compounds, particularly those with hydrolyzable functional groups like the carbamate linkage in L-Valine, N-[(2-propen-1-yloxy)carbonyl]-.

The rate of hydrolysis of carbamates is typically pH-dependent. Generally, hydrolysis is slow in acidic and neutral conditions but increases significantly under alkaline (high pH) conditions. The mechanism in alkaline solution often involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group, leading to the cleavage of the ester or amide bond. This would result in the formation of L-valine, allyl alcohol, and carbon dioxide.

The general reaction for the base-catalyzed hydrolysis of an N-alkoxycarbonyl amino acid can be depicted as:

R-NH-COO-R' + OH⁻ → R-NH₂ + R'-OH + CO₂

In the case of L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, this would translate to:

(CH₃)₂CH-CH(COOH)-NH-COO-CH₂CH=CH₂ + OH⁻ → (CH₃)₂CH-CH(COOH)-NH₂ + HO-CH₂CH=CH₂ + CO₂

The half-life of the compound due to hydrolysis would, therefore, be expected to be shorter in alkaline soils and waters compared to acidic environments.

Other abiotic transformation mechanisms could involve reactions with other nucleophiles present in the environment or oxidation-reduction processes. The double bond in the allyl group is also a potential site for abiotic reactions, such as addition reactions with various environmental species.

Persistence and Reactivity in Simulated Environmental Systems

To predict the long-term behavior of L-Valine, N-[(2-propen-1-yloxy)carbonyl]- in the environment, studies in simulated environmental systems are invaluable. These experiments, often conducted in laboratory settings using microcosms that mimic natural water bodies or soil columns, can provide data on the compound's persistence and the formation of transformation products under controlled conditions.

The reactivity of the allyloxycarbonyl protecting group is a key factor. While it is generally stable under neutral and mildly acidic conditions, its cleavage can be catalyzed by certain transition metals, which may be present in some environmental compartments.

Table 2: Predicted Environmental Fate Based on Functional Groups

Functional Group Potential Degradation Pathway Expected Products Relative Persistence
Carbamate Linkage Hydrolysis (especially at high pH) L-Valine, Allyl Alcohol, CO₂ Low in alkaline conditions
Allyl Group Photodegradation, Reaction with radicals Various oxygenated products, epoxides Moderate to low in sunlit environments

| L-Valine Moiety | Abiotic degradation (e.g., by •OH) | Smaller organic acids, ammonia (B1221849) | Variable, generally biodegradable |

Future Research Directions and Emerging Opportunities

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Optimization

The synthesis of complex molecules like Alloc-protected peptides is a multifaceted challenge involving numerous potential steps and reagents. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and optimize synthetic routes.

Recent advancements have seen the application of deep learning models to predict and optimize peptide synthesis in real-time. acs.orgresearchgate.netnih.gov These models can analyze vast datasets of reaction outcomes to identify the most efficient synthetic pathways, predict potential side reactions, and suggest optimal reaction conditions. For the synthesis of Alloc-L-Valine, AI could be employed to:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to Alloc-L-Valine and its derivatives, potentially identifying more cost-effective or sustainable pathways. nih.govnih.govsigmaaldrich.comub.edusigmaaldrich.comrsc.org

Reaction Condition Optimization: Machine learning algorithms can be trained to predict the optimal conditions (e.g., solvent, temperature, catalyst loading) for both the introduction and removal of the Alloc group, maximizing yield and minimizing byproducts.

Automated Synthesis: The integration of AI with automated synthesis platforms can enable the rapid and efficient production of Alloc-protected peptides with minimal human intervention. acs.org

The overarching goal is to create a synergistic relationship between human chemists and intelligent algorithms, where AI handles the complex data analysis and optimization, freeing up researchers to focus on innovation and experimental design.

Exploration of Novel and Greener Catalytic Systems for Synthesis and Deprotection

While the palladium-catalyzed deprotection of the Alloc group is well-established, there is a growing emphasis on developing more sustainable and environmentally friendly catalytic systems. Future research in this area is likely to focus on several key aspects:

Palladium-Free Deprotection: A significant advancement is the development of metal-free methods for Alloc removal. One promising approach involves the use of iodine and water in greener solvents like PolarClean and ethyl acetate (B1210297). researchgate.netnih.gov This method offers a more sustainable alternative to traditional palladium catalysts.

Greener Solvents and Reaction Conditions: The use of hazardous solvents such as DMF and NMP in peptide synthesis is a major environmental concern. researchgate.net Research is ongoing to replace these with more benign alternatives like 2-methyltetrahydrofuran (2-MeTHF) and to develop synthetic strategies that are compatible with aqueous environments. researchgate.netnih.gov

Microwave-Assisted Deprotection: Microwave heating has been shown to significantly accelerate the deprotection of Alloc groups, reducing reaction times and potentially the amount of catalyst required. nih.govtotal-synthesis.com This technology offers a pathway to more efficient and less resource-intensive peptide synthesis.

Enzymatic Synthesis and Deprotection: The use of enzymes as catalysts in peptide synthesis is a growing area of interest. chemicalbook.com Enzymes offer high selectivity and operate under mild, environmentally friendly conditions. Future research could explore enzymes capable of specifically introducing or removing the Alloc group, providing a highly sustainable synthetic route.

These advancements are crucial for reducing the environmental footprint of peptide synthesis and aligning the field with the principles of green chemistry.

Design of Advanced Functional Materials Incorporating Alloc-Protected Peptide Segments

The unique properties of peptides make them attractive building blocks for the creation of advanced functional materials with applications in biomedicine, electronics, and catalysis. The Alloc protecting group plays a vital role in the synthesis of the peptide components of these materials.

One area of significant interest is the development of peptide-based hydrogels. acs.orgnih.govsigmaaldrich.comub.edursc.orgmdpi.com The incorporation of Alloc-protected amino acids, such as Alloc-L-lysine, into peptide sequences can influence the cross-linking and mechanical properties of the resulting hydrogels. acs.org The vinyl group of the Alloc moiety can participate in hydrogel cross-linking, albeit weakly, allowing for the fine-tuning of hydrogel stiffness. acs.org

Furthermore, the orthogonality of the Alloc group is essential for the solid-phase synthesis of complex peptides that can self-assemble into well-defined nanostructures. sigmaaldrich.comsigmaaldrich.comtotal-synthesis.comkinampark.com These self-assembling peptides can form nanofibers, nanotubes, and vesicles, which can be used as scaffolds for tissue engineering, as drug delivery vehicles, or as templates for the synthesis of inorganic nanomaterials. researchgate.netsigmaaldrich.comsigmaaldrich.comrsc.orgkinampark.com

Future research will likely focus on designing Alloc-protected peptide segments that can be incorporated into a wider range of materials, including:

Smart Polymers: Polymers that respond to specific stimuli, such as changes in pH or temperature, by altering their properties.

Biomimetic Materials: Materials that mimic the structure and function of biological tissues, for applications in regenerative medicine.

Conductive Materials: Peptide-based materials with electronic properties for use in bioelectronics.

The ability to precisely control the sequence and structure of peptides, enabled by protecting groups like Alloc, will be critical to realizing the full potential of these advanced materials.

Development of Smart Protecting Group Strategies Responsive to External Stimuli

The development of "smart" protecting groups that can be removed in response to specific external stimuli is a major goal in modern organic chemistry. While the Alloc group's deprotection is triggered by a palladium catalyst, future research aims to create protecting groups with a wider range of deprotection triggers, offering greater control and versatility in synthesis.

Emerging strategies for stimuli-responsive deprotection include:

Photolabile Protecting Groups: These groups can be cleaved by irradiation with light of a specific wavelength. nih.govub.edunih.gov This allows for precise spatial and temporal control over deprotection, which is particularly useful in applications such as microarray synthesis and photolithography.

Enzyme-Labile Protecting Groups: These groups are designed to be cleaved by specific enzymes. researchgate.nettotal-synthesis.com This approach offers high selectivity and allows for deprotection under very mild, biological conditions.

Redox-Responsive Protecting Groups: These groups can be removed under either oxidizing or reducing conditions. acs.orgresearchgate.netnih.govpeptide.com This provides an orthogonal deprotection strategy to acid- or base-labile protecting groups.

pH-Responsive Protecting Groups: These groups are stable at a certain pH but are cleaved when the pH is changed. sigmaaldrich.com This is particularly useful for applications in drug delivery, where a change in pH can trigger the release of a therapeutic agent.

The development of an Alloc derivative or a novel protecting group with similar orthogonality that is responsive to one of these external stimuli would be a significant advancement in peptide chemistry, enabling the synthesis of even more complex and functional molecules.

Expanding Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of large, well-organized structures. Peptides are excellent building blocks for supramolecular chemistry due to their ability to form specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, which drive self-assembly processes. nih.govnih.govrsc.orgmdpi.comkinampark.comub.edunih.gov

The primary role of the Alloc group in this context is as a synthetic tool that enables the creation of the complex peptide sequences required for controlled self-assembly. researchgate.netnih.govub.eduresearchgate.netnih.gov The orthogonality of the Alloc group allows for the site-specific modification of peptides, which can be used to introduce functionalities that direct the self-assembly process or impart specific properties to the resulting supramolecular structure.

For example, Alloc-protected amino acids can be used in the synthesis of amphiphilic peptides, which have both hydrophilic and hydrophobic regions. rsc.org These peptides can self-assemble in aqueous solution to form a variety of nanostructures, including micelles, vesicles, and nanofibers. The properties of these nanostructures can be tuned by varying the peptide sequence, which is made possible by the precise control offered by protecting group strategies.

Future research in this area will likely focus on:

Designing novel Alloc-protected peptide sequences that can self-assemble into new and more complex supramolecular structures.

Investigating the fundamental principles that govern the self-assembly of Alloc-protected peptides.

Exploring the applications of these self-assembled structures in areas such as drug delivery, catalysis, and materials science.

By providing a robust and versatile tool for the synthesis of complex peptides, Alloc-L-Valine and related compounds will continue to play a crucial role in advancing the field of supramolecular chemistry and nanotechnology.

Data Tables

Table 1: Comparison of Deprotection Methods for the Alloc Group

MethodCatalyst/ReagentSolventsConditionsAdvantagesDisadvantages
Traditional Palladium(0) complexes (e.g., Pd(PPh₃)₄)Dichloromethane (B109758) (DCM), Dimethylformamide (DMF)Room temperatureWell-established, reliableUse of toxic heavy metals and hazardous solvents
Greener Iodine/WaterPolarClean/Ethyl Acetate50-60°CMetal-free, environmentally friendly solventsRequires elevated temperatures
Accelerated Palladium(0) complexesDichloromethane (DCM)Microwave heating (38°C)Faster reaction times, potentially less catalyst neededRequires specialized microwave equipment

Table 2: Examples of Stimuli-Responsive Protecting Groups

StimulusProtecting Group ClassExampleDeprotection Trigger
Light Photolabileo-NitrobenzylUV irradiation
Enzyme Enzyme-labilePenicillin G Amidase LabilePenicillin G Amidase
Redox Redox-sensitiveDithiane-basedOxidation/Reduction
pH pH-sensitiveAcid-labile linkersChange in pH

Q & A

Q. How is this compound applied as a protecting group in peptide synthesis?

  • Methodological Answer : The propenyloxycarbonyl (Alloc) group protects the α-amine of L-valine during solid-phase peptide synthesis (SPPS). Its advantages include:
  • Orthogonal Deprotection : The Alloc group is stable under acidic (e.g., Fmoc removal) and basic conditions but is cleaved selectively via palladium(0)-catalyzed deprotection (e.g., using Pd(PPh₃)₄ and a scavenger like morpholine) .
  • Comparison to Other Groups : Unlike Boc (acid-labile) or Fmoc (base-labile), Alloc provides compatibility with diverse coupling strategies. For example, Fmoc-Val-OH requires piperidine for deprotection, whereas Alloc allows sequential synthesis of branched peptides .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
  • Storage : Store in a cool, dry place away from oxidizers (e.g., peroxides), as decomposition may release CO, CO₂, or nitrogen oxides .
  • First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can the stability of L-Valine, N-[(2-propen-1-yloxy)carbonyl]- be evaluated under varying pH conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Dissolve the compound in buffers (pH 2–12) and incubate at 25–60°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) using a C18 column and UV detection (210–254 nm).
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. The Alloc group is prone to hydrolysis under strongly alkaline conditions (pH >10), forming L-valine and allyl alcohol .
  • Mass Spectrometry : Identify degradation products (e.g., free valine or oxidized byproducts) via LC-MS/MS .

Q. What challenges arise when using this compound in asymmetric catalysis?

  • Methodological Answer :
  • Chiral Ligand Design : The valine backbone can coordinate to metals (e.g., Co or Ru) to form catalysts for asymmetric reactions (e.g., Henry reaction). However, steric hindrance from the isopropyl side chain may limit substrate accessibility .
  • Stereochemical Control : Optimize reaction conditions (solvent, temperature) to enhance enantiomeric excess (ee). For example, cobalt complexes derived from L-valine esters require polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Characterization : Use circular dichroism (CD) or X-ray crystallography to confirm the stereochemistry of catalytic intermediates.

Q. How does the propenyloxycarbonyl group compare to Boc or Fmoc in peptide synthesis?

  • Methodological Answer :
  • Deprotection Specificity :
Protecting GroupCleavage ConditionsCompatibility
AllocPd(0)/ScavengerOrthogonal to Fmoc/Boc
BocTFA (20–50% v/v)Acid-sensitive substrates
FmocPiperidine (20% v/v)Base-sensitive reactions
  • Applications : Alloc is ideal for synthesizing cyclic peptides or branched architectures where sequential deprotection is required. In contrast, Fmoc is standard for linear SPPS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.